molecular formula C11H15NO2 B3276003 4-Amino-5-phenylpentanoic acid CAS No. 63328-06-3

4-Amino-5-phenylpentanoic acid

Cat. No.: B3276003
CAS No.: 63328-06-3
M. Wt: 193.24 g/mol
InChI Key: URBAOHLJWLYLQE-UHFFFAOYSA-N
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Description

4-Amino-5-phenylpentanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group attached to the fourth carbon and a phenyl group attached to the fifth carbon of a pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-5-phenylpentanoic acid can be achieved through several methods. One common approach involves the reaction of benzaldehyde with ethyl acetoacetate in the presence of a condensation catalyst to form 2,4-diacetyl-3-phenyl-pentanedionato diethyl ester. This intermediate undergoes a series of reactions, including decarbonylation, ring-closing dehydration, and hydrolysis, to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves the use of readily available raw materials and optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrogenation, hydrolysis, and purification to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-5-phenylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like acyl chlorides or anhydrides can be used for amide formation.

Major Products: The major products formed from these reactions include oxo derivatives, alcohol derivatives, and amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Amino-5-phenylpentanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-5-phenylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The phenyl group can participate in hydrophobic interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

    5-Phenylpentanoic acid: Similar in structure but lacks the amino group.

    4-Amino-3-phenylbutyric acid: Similar but has a shorter carbon chain.

    4-Amino-5-phenylvaleric acid: Another structural isomer with similar properties.

Uniqueness: 4-Amino-5-phenylpentanoic acid is unique due to its specific arrangement of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

4-amino-5-phenylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c12-10(6-7-11(13)14)8-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBAOHLJWLYLQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CCC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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